GABAA receptor agent 2 TFA

GABAA receptor binding orthosteric antagonist affinity radioreceptor assay

PHP 501 TFA is a highly selective GABAA receptor antagonist (Ki=0.0028μM) with clean GABA transporter profile and dual PD-1/PD-L1 inhibitory activity (IC50=9.5nM). Its unique biphenyl-pyrazole scaffold ensures reproducible electrophysiology and immuno-oncology results unobtainable with generic analogs. Procure only ≥98% HPLC purity grade for reliable target engagement.

Molecular Formula C22H22F3N3O3
Molecular Weight 433.4 g/mol
Cat. No. B10768549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGABAA receptor agent 2 TFA
Molecular FormulaC22H22F3N3O3
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C(N(N=C2)O)C3=CC=CC(=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H21N3O.C2HF3O2/c24-23-20(19(14-22-23)16-9-11-21-12-10-16)18-8-4-7-17(13-18)15-5-2-1-3-6-15;3-2(4,5)1(6)7/h1-8,13-14,16,21,24H,9-12H2;(H,6,7)
InChIKeySULXXKLCQRXMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GABAA Receptor Agent 2 TFA (PHP 501 Trifluoroacetate): A High-Affinity Orthosteric Antagonist for GABAAR Research Procurement


GABAA receptor agent 2 TFA (CAS 1781880-44-1), also designated PHP 501 trifluoroacetate, is a 4-(piperidin-4-yl)-1-hydroxypyrazole (4-PHP) derivative that functions as a potent, competitive, orthosteric antagonist at γ-aminobutyric acid type A (GABAA) receptors [1]. The compound was developed as part of a 1-hydroxypyrazole analogue series derived from the low-efficacy partial agonist scaffold 5-(4-piperidyl)-3-isoxazolol (4-PIOL) and exhibits Ki values in the low nanomolar range at native GABAA receptors together with potent antagonism at recombinant human α1β2γ2 receptors . The TFA salt form is supplied at ≥98% purity (HPLC) and is specifically validated as inactive against four human GABA transporters (hGAT-1, hBGT-1, hGAT-2, hGAT-3), distinguishing it pharmacologically from many GABAergic tool compounds [2].

Why Generic GABAergic Antagonist Selection Cannot Replace GABAA Receptor Agent 2 TFA in Orthosteric Site Studies


Orthosteric GABAA receptor antagonists are a structurally and pharmacologically heterogeneous class; key parameters including binding affinity, functional antagonist potency, subunit selectivity, and off-target profile at GABA transporters and other ligand-gated ion channels vary by orders of magnitude between commonly used tool compounds [1]. The classical antagonist bicuculline (IC50 ~2 μM) exhibits significant off-target activity at Ca²⁺-activated SK potassium channels, 5-HT₃A receptors, and glycine receptors, while gabazine (SR-95531; Ki ~150 nM, IC50 ~200–440 nM) offers improved selectivity but substantially lower affinity than the 4-PHP series [2]. The parent scaffold compound 4-PIOL acts as a low-efficacy partial agonist/antagonist with ~30 μM affinity and context-dependent functional profiles that confound experimental interpretation [3]. GABAA receptor agent 2 TFA addresses these limitations by combining single-digit nanomolar antagonist potency, a clean GABA-transporter selectivity profile, and a structurally distinct 1-hydroxypyrazole pharmacophore that enables specific interrogation of the orthosteric binding site without the pharmacological ambiguities inherent to earlier-generation tools [4].

Quantitative Differentiation Evidence for GABAA Receptor Agent 2 TFA Versus In-Class Alternatives


Binding Affinity (Ki) at Native Rat GABAA Receptors: 5.4-Fold Improvement Over Gabazine

GABAA receptor agent 2 TFA exhibits a Ki of 28 nM at native rat GABAA receptors measured by displacement of [³H]-GABA binding, representing a 5.4-fold higher affinity compared to the widely used orthosteric antagonist gabazine (SR-95531), which displaces [³H]-GABA from rat brain membranes with a Ki of 150 nM . The classical antagonist bicuculline is markedly less potent again, with an IC50 of approximately 2 μM at GABAA receptors [1].

GABAA receptor binding orthosteric antagonist affinity radioreceptor assay comparative pharmacology

Functional Antagonist Potency at Human Recombinant α1β2γ2 GABAA Receptors: 8- to 18-Fold Superior to Gabazine

In whole-cell patch-clamp electrophysiology using tsA201 cells expressing human α1β2γ2 GABAA receptors, GABAA receptor agent 2 TFA inhibits GABA-evoked currents with an IC50 of 24 nM . By comparison, gabazine (SR-95531) exhibits an IC50 of approximately 200–440 nM against GABAA receptors under comparable conditions [1], translating to an 8- to 18-fold improvement in functional antagonist potency for the target compound at the most abundant synaptic GABAA receptor subtype.

whole-cell patch-clamp electrophysiology α1β2γ2 GABAA receptor functional antagonism recombinant receptor pharmacology

GABA Transporter Selectivity: Absence of Inhibitory Activity Across All Four Human GABA Transporters

GABAA receptor agent 2 TFA is pharmacologically characterized as inactive against all four human GABA transporters—hGAT-1, hBGT-1, hGAT-2, and hGAT-3—at standard screening concentrations . This is a critical differentiation from the classical antagonist bicuculline, which has been demonstrated to antagonize 5-HT₃A receptors (IC50 = 20.12 ± 0.39 μM), α2 glycine receptors (IC50 = 169.40 ± 1.73 μM), and Ca²⁺-activated SK potassium channels (IC50 = 15–25 μM) [1], as well as from GABA uptake inhibitors such as tiagabine that directly modulate transporter function .

GABA transporter selectivity hGAT-1 hBGT-1 hGAT-2 hGAT-3 off-target profiling CNS pharmacology

Scaffold Differentiation: 1-Hydroxypyrazole (4-PHP) Pharmacophore Versus 3-Isoxazolol (4-PIOL) Scaffold for Orthosteric Binding Site Mapping

GABAA receptor agent 2 TFA is built on the 4-(piperidin-4-yl)-1-hydroxypyrazole (4-PHP) scaffold, a bioisosteric replacement for the 5-(4-piperidyl)-3-isoxazolol (4-PIOL) core. The parent 4-PIOL scaffold exhibits a Ki of approximately 30 μM at native GABAA receptors and displays context-dependent partial agonist/antagonist behavior depending on subunit composition and ambient GABA concentration [1]. Introduction of the biphenyl substituent at the 5-position of the 1-hydroxypyrazole ring, combined with the 4-PHP scaffold, yields a Ki of 28 nM—an affinity improvement of approximately 1,070-fold relative to the unsubstituted 4-PIOL parent [2]. This scaffold differentiation is further evidenced by molecular modeling studies demonstrating that the 4-PHP core enables distinct interactions with α1 R66 and β2 E155 residues in the orthosteric binding site that are not accessible to isoxazolol-based ligands [3].

orthosteric binding site structure-activity relationship 4-PHP scaffold 4-PIOL scaffold molecular pharmacology GABAAR homology modeling

Optimal Research and Procurement Application Scenarios for GABAA Receptor Agent 2 TFA


High-Resolution Orthosteric Binding Site Mapping Using Homology Modeling and Site-Directed Mutagenesis

GABAA receptor agent 2 TFA is specifically validated as a probe compound for defining the architecture of the orthosteric GABA binding site. The compound's established interaction with α1 R66 and β2 E155 residues makes it directly applicable in receptor homology modeling workflows and structure-activity relationship (SAR) studies aimed at mapping ligand-receptor contacts. Its 1-hydroxypyrazole scaffold provides a structurally orthogonal tool to the widely used 3-isoxazolol (4-PIOL) series, enabling comparative binding mode analysis that can reveal sub-pocket accessibility differences not detectable when using a single chemotype [1]. Researchers conducting alanine-scanning mutagenesis or cryo-EM structural studies of the GABAAR orthosteric site should select this compound for its combination of high affinity (Ki = 28 nM) and well-characterized binding pose.

Electrophysiological Studies Requiring Complete and Selective Blockade of Synaptic α1β2γ2 GABAA Receptors

For whole-cell or single-channel patch-clamp electrophysiology experiments requiring complete functional antagonism of the predominant synaptic GABAA receptor subtype (α1β2γ2), GABAA receptor agent 2 TFA offers an IC50 of 24 nM , providing an 8- to 18-fold potency advantage over gabazine (IC50 ~200–440 nM) [1]. This potency differential is practically meaningful: at a working concentration of 100 nM, the target compound achieves approximately 80% receptor occupancy versus less than 35% for gabazine, enabling more complete blockade without escalating into concentration ranges that risk non-specific effects. The compound's verified inactivity at all four human GABA transporters further ensures that observed electrophysiological outcomes reflect pure postsynaptic receptor antagonism uncontaminated by transporter-mediated modulation of ambient GABA levels [2].

Pharmacological Dissection of Tonic vs. Phasic GABAergic Inhibition Without Transporter Confounds

Studies aimed at dissecting the respective contributions of synaptic (phasic) and extrasynaptic (tonic) GABAA receptor-mediated inhibition require antagonist tools with well-defined subtype selectivity and an absence of confounding activity at GABA transporters that regulate ambient GABA tone. GABAA receptor agent 2 TFA's inactivity at hGAT-1, hBGT-1, hGAT-2, and hGAT-3 , combined with its potent α1β2γ2 antagonism, makes it uniquely suitable for experiments where the experimental readout depends on measuring tonic current amplitude changes following receptor blockade without simultaneous alteration of GABA reuptake kinetics [1]. This contrasts favorably with bicuculline, whose additional blockade of SK potassium channels and glycine receptors introduces interpretational ambiguity in neuronal excitability assays [2].

Procurement Specification for Neuroscience Core Facilities and Compound Libraries Requiring Chemically Validated Orthosteric GABAAR Antagonists

For institutional compound libraries, neuroscience core facilities, or CROs maintaining a panel of validated GABAA receptor pharmacology tools, GABAA receptor agent 2 TFA meets key procurement criteria: ≥98% purity by HPLC, defined chemical structure (CAS 1781880-44-1), and independently verified biological activity across multiple vendor sources including Tocris and MedChemExpress . The TFA salt form provides standard handling characteristics suitable for DMSO solubilization and long-term storage at −20°C [1]. When selecting an orthosteric antagonist for a compound screening deck, the combination of nanomolar potency, absence of transporter liability, and structural distinctiveness from isoxazolol-based antagonists positions this compound as a high-value, non-redundant addition that complements—rather than duplicates—existing GABAergic pharmacology toolkits [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for GABAA receptor agent 2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.